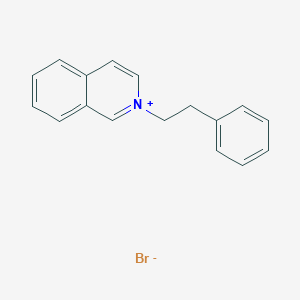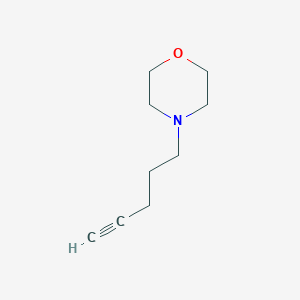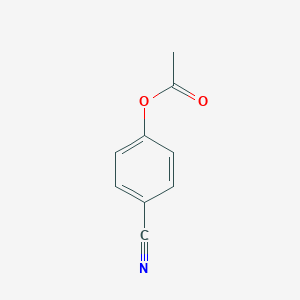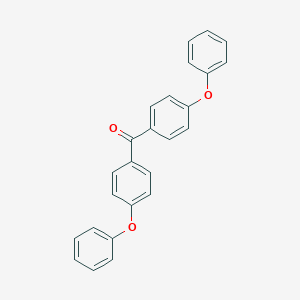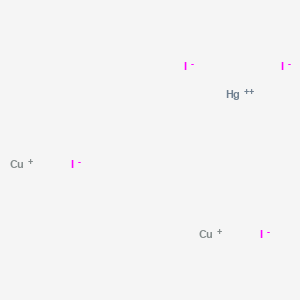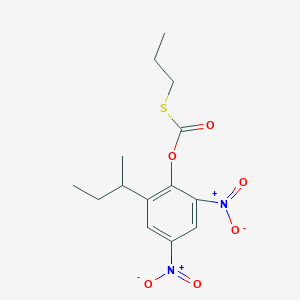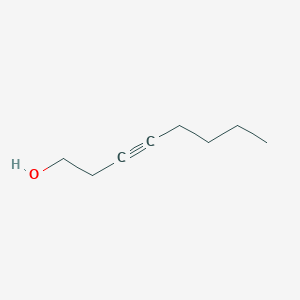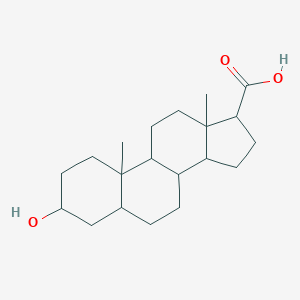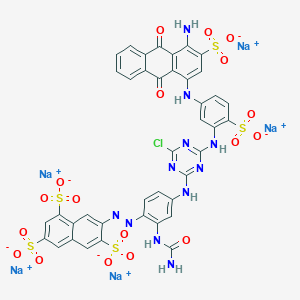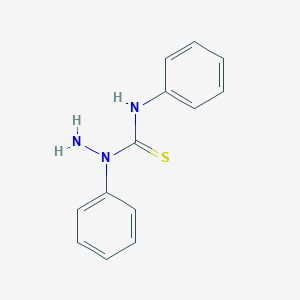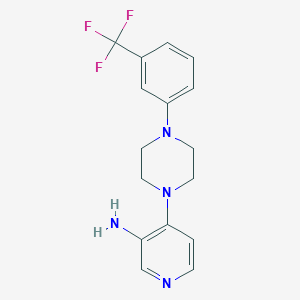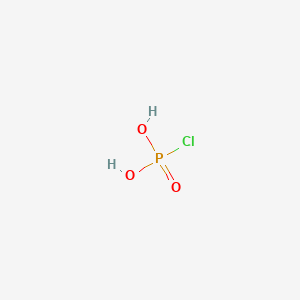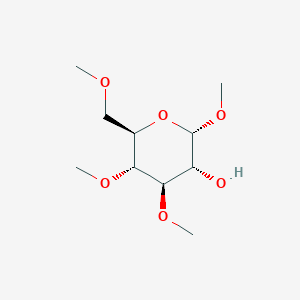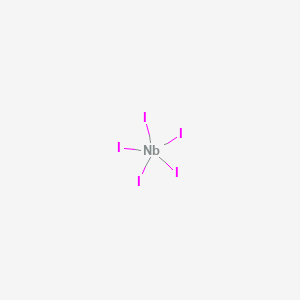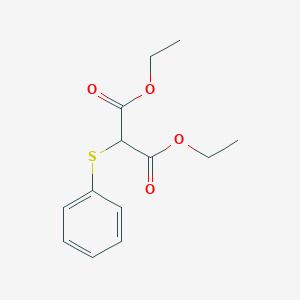
Diethyl(phenylsulfanyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(phenylsulfanyl)propanedioate is a chemical compound that belongs to the class of propanedioates. It is also known as ethyl phenylsulfanylpropanedioate or ethyl 2-(phenylthio)malonate. This compound has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals and organic synthesis.
Applications De Recherche Scientifique
Diethyl(phenylsulfanyl)propanedioate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of diethyl(phenylsulfanyl)propanedioate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a programmed cell death. The compound has been found to activate the caspase pathway, which is involved in the initiation of apoptosis. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, which promotes cell survival.
Effets Biochimiques Et Physiologiques
Diethyl(phenylsulfanyl)propanedioate has been found to affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation. In addition, the compound has been shown to exhibit antioxidant activity, which protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl(phenylsulfanyl)propanedioate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. The compound is also stable under normal laboratory conditions. However, one of the limitations of using diethyl(phenylsulfanyl)propanedioate in lab experiments is its low solubility in water, which can limit its applications in aqueous systems.
Orientations Futures
There are several future directions for the research on diethyl(phenylsulfanyl)propanedioate. One of the areas of interest is the development of novel anticancer agents based on the structure of diethyl(phenylsulfanyl)propanedioate. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of diethyl(phenylsulfanyl)propanedioate needs to be further elucidated to fully understand its potential applications in the field of pharmaceuticals.
Méthodes De Synthèse
The synthesis of diethyl(phenylsulfanyl)propanedioate can be achieved by the reaction of ethyl acetoacetate with thiophenol in the presence of sodium ethoxide. The reaction proceeds through the formation of a sodium salt intermediate, which then reacts with ethyl acetoacetate to form the desired product. The reaction is shown below:
Propriétés
Numéro CAS |
14064-08-5 |
|---|---|
Nom du produit |
Diethyl(phenylsulfanyl)propanedioate |
Formule moléculaire |
C13H16O4S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
diethyl 2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
CTRLRNRJBJRETO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1 |
Autres numéros CAS |
14064-08-5 |
Synonymes |
diethyl 2-phenylsulfanylpropanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



